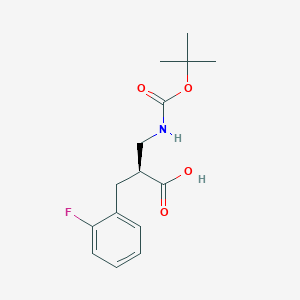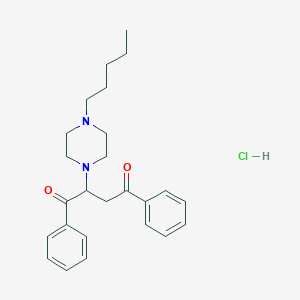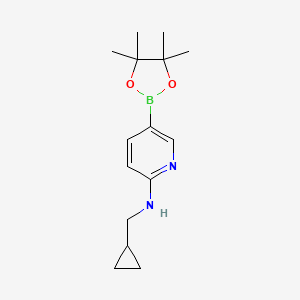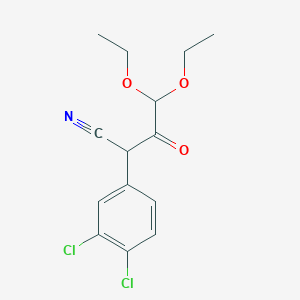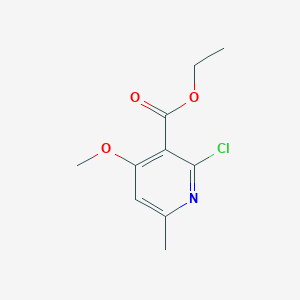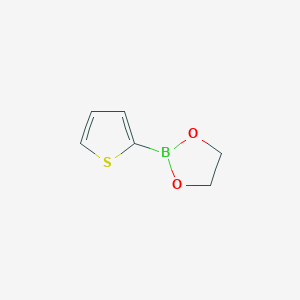
2-(Thiophen-2-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring attached to a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of thiophene derivatives with boronic acids or boronates. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where thiophene-2-boronic acid reacts with a suitable halogenated dioxaborolane under mild conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in an organic solvent like toluene or DMF.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiophene derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)-1,3,2-dioxaborolane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand for specific receptors or enzymes, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Shares the thiophene ring but lacks the dioxaborolane moiety.
2-(Thiophen-2-yl)-1,3,2-dioxaborinane: Similar structure but with a different boron-containing ring.
Thiophene-2-carboxaldehyde: Contains a thiophene ring with an aldehyde functional group instead of a dioxaborolane.
Uniqueness
The presence of the boron atom allows for unique interactions and reactions not possible with other thiophene derivatives .
Properties
CAS No. |
718641-98-6 |
|---|---|
Molecular Formula |
C6H7BO2S |
Molecular Weight |
154.00 g/mol |
IUPAC Name |
2-thiophen-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H7BO2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2 |
InChI Key |
UPVHCQNTBYLELB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


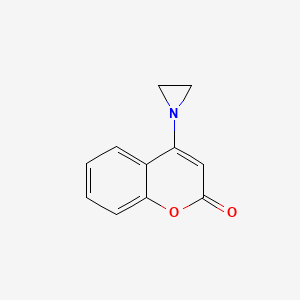
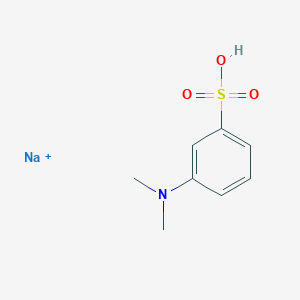
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
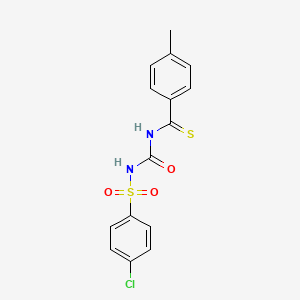
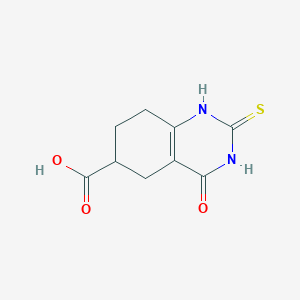
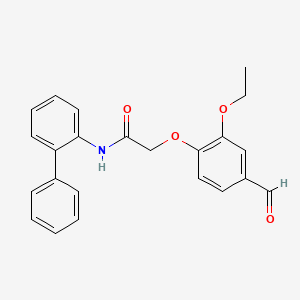
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
